molecular formula C10H10N2O4S B12925800 2-[(Benzenesulfonyl)oxy]-5-methyl-2,4-dihydro-3H-pyrazol-3-one CAS No. 669064-43-1

2-[(Benzenesulfonyl)oxy]-5-methyl-2,4-dihydro-3H-pyrazol-3-one

Cat. No.: B12925800
CAS No.: 669064-43-1
M. Wt: 254.26 g/mol
InChI Key: RKOSUOXFZGVZHO-UHFFFAOYSA-N
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Description

2-[(Benzenesulfonyl)oxy]-5-methyl-2,4-dihydro-3H-pyrazol-3-one is a specialist pyrazol-3-one derivative designed for chemical and pharmaceutical research applications. The core structure of this compound, the 2,4-dihydro-3H-pyrazol-3-one scaffold (also known as a pyrazolone), is a privileged structure in medicinal chemistry . This scaffold is a versatile precursor for synthesizing a wide range of nitrogen-containing heterocycles. The presence of the benzenesulfonyl (osyl) group in this specific molecule makes it a valuable intermediate for further chemical transformations, particularly in nucleophilic substitution reactions, facilitating the exploration of structure-activity relationships. Researchers can leverage this compound in the design and synthesis of novel molecules with potential biological activity. Pyrazole and pyrazolone derivatives are extensively investigated for their diverse pharmacological properties, which may include serving as kinase inhibitors, antifungal agents, and modulators of estrogen receptors . As a building block, this compound can be used to develop new chemical entities for screening against various disease targets. This product is sold For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

669064-43-1

Molecular Formula

C10H10N2O4S

Molecular Weight

254.26 g/mol

IUPAC Name

(3-methyl-5-oxo-4H-pyrazol-1-yl) benzenesulfonate

InChI

InChI=1S/C10H10N2O4S/c1-8-7-10(13)12(11-8)16-17(14,15)9-5-3-2-4-6-9/h2-6H,7H2,1H3

InChI Key

RKOSUOXFZGVZHO-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C(=O)C1)OS(=O)(=O)C2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl benzenesulfonate typically involves the cyclocondensation of acetylenic ketones with hydrazines. One common method includes the reaction of methylhydrazine with an acetylenic ketone in ethanol, which provides the pyrazole ring structure . The reaction conditions often require refluxing the mixture for several hours to ensure complete cyclization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include the use of industrial-grade solvents and reagents, along with optimized reaction conditions to maximize yield and purity. The final product is usually purified through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl benzenesulfonate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfonic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming alcohol derivatives.

    Substitution: The benzenesulfonate group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.

Major Products Formed

    Oxidation: Sulfonic acids and other oxidized derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Activity
Research has demonstrated that derivatives of 2-[(Benzenesulfonyl)oxy]-5-methyl-2,4-dihydro-3H-pyrazol-3-one exhibit notable antimicrobial properties. A study synthesized several derivatives and evaluated their antibacterial and antifungal activities against various pathogens, including Escherichia coli and Candida albicans. The results indicated that certain derivatives showed promising activity compared to standard antibiotics .

Anti-inflammatory Properties
The compound has been investigated for its anti-inflammatory effects. In vitro studies have shown that it can inhibit the production of pro-inflammatory cytokines. This property makes it a candidate for developing treatments for inflammatory diseases such as arthritis and asthma .

Analgesic Effects
In animal models, 2-[(Benzenesulfonyl)oxy]-5-methyl-2,4-dihydro-3H-pyrazol-3-one has been reported to possess analgesic properties. It acts through mechanisms similar to non-steroidal anti-inflammatory drugs (NSAIDs), providing pain relief without the gastrointestinal side effects commonly associated with traditional NSAIDs .

Agricultural Applications

Pesticide Development
The sulfonyl group in the compound enhances its potential as a pesticide. Research indicates that it can be modified to create effective herbicides and insecticides. Field trials have shown that formulations based on this compound can effectively control weed growth and pest populations in crops, leading to increased agricultural yields .

Plant Growth Regulators
Additionally, derivatives of this compound have been explored as plant growth regulators. They can influence plant growth patterns, improve resistance to environmental stressors, and enhance overall plant health .

Materials Science Applications

Polymer Chemistry
In materials science, 2-[(Benzenesulfonyl)oxy]-5-methyl-2,4-dihydro-3H-pyrazol-3-one is utilized in the synthesis of novel polymers. Its unique chemical structure allows for the development of polymers with enhanced thermal stability and mechanical properties. These materials are being explored for use in high-performance coatings and composites .

Nanotechnology
The compound has also found applications in nanotechnology, particularly in the design of nanocarriers for drug delivery systems. Its ability to form stable complexes with various drugs enhances bioavailability and targeted delivery, making it a valuable component in pharmaceutical formulations .

Case Studies

Study Focus Findings
Mahesh et al. (2016)Antimicrobial ActivitySynthesized derivatives showed significant antibacterial activity against P. vulgaris and antifungal activity against C. albicans.
Agricultural Trial (2020)Pesticide EfficacyFormulations based on the compound effectively controlled weed populations in maize crops.
Polymer Research (2021)Material PropertiesDeveloped polymers exhibited improved thermal stability compared to conventional materials.

Mechanism of Action

The mechanism of action of 3-Methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl benzenesulfonate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Pyrazolone Derivatives

Pyrazolone derivatives share a common 5-methyl-2,4-dihydro-3H-pyrazol-3-one core but differ in substituents at the 2- and 4-positions. Below is a detailed comparison of key analogs:

Physicochemical Properties

  • Solubility : Sulfonated derivatives like the target compound are expected to exhibit higher aqueous solubility compared to hydrophobic analogs (e.g., biphenyl or benzylidene derivatives) due to the polar sulfonate group .
  • Thermal Stability : Mesomorphic behavior (liquid crystalline properties) has been observed in pyrazolones with extended aromatic substituents (e.g., biphenyl derivatives), whereas acetylated or sulfonated analogs may lack such properties .
  • Spectroscopic Features: FTIR: The benzenesulfonyloxy group would show distinct S=O stretches near 1170–1370 cm⁻¹, absent in non-sulfonated analogs . NMR: The biphenyl derivatives exhibit complex aromatic splitting patterns (e.g., δ 7.0–8.5 ppm for biphenyl protons), while acetylated analogs show carbonyl signals near δ 170–180 ppm in ¹³C NMR .

Biological Activity

2-[(Benzenesulfonyl)oxy]-5-methyl-2,4-dihydro-3H-pyrazol-3-one is a compound with notable biological activities that have garnered attention in pharmacological research. This article delves into its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The compound features a pyrazolone core, which is known for its diverse biological properties. Its structure can be represented as follows:

  • Chemical Formula : C11H12N2O3S
  • Molecular Weight : 252.29 g/mol
  • IUPAC Name : 2-[(benzenesulfonyl)oxy]-5-methyl-2,4-dihydro-3H-pyrazol-3-one

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

  • Anti-inflammatory Activity : The compound has shown potential in inhibiting cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response.
  • Antioxidant Properties : It exhibits significant antioxidant activity, reducing oxidative stress by scavenging free radicals.
  • Antimicrobial Effects : Studies indicate that it possesses antimicrobial properties against a range of pathogens, including bacteria and fungi.

Biological Activity Data Table

Biological Activity Mechanism Reference
Anti-inflammatoryCOX inhibition
AntioxidantFree radical scavenging
AntimicrobialBactericidal and fungicidal effects

Case Study 1: Anti-inflammatory Effects

In a controlled study, the compound was administered to animal models exhibiting symptoms of inflammation. The results indicated a significant reduction in inflammatory markers such as prostaglandin E2 (PGE2) levels compared to the control group. This suggests that the compound effectively mitigates inflammation through COX inhibition.

Case Study 2: Antioxidant Activity

Research published in Journal of Medicinal Chemistry demonstrated that the compound significantly reduced oxidative stress markers in vitro. The study utilized various assays to measure the compound's ability to scavenge reactive oxygen species (ROS), showing a dose-dependent response.

Case Study 3: Antimicrobial Efficacy

A study assessed the antimicrobial activity of the compound against several bacterial strains including Staphylococcus aureus and Escherichia coli. Results indicated that it exhibited bactericidal effects at low concentrations, highlighting its potential as an antimicrobial agent.

Q & A

Q. Key Methodological Steps :

  • Reagent Ratios : 1:1 molar ratio of pyrazolone core to sulfonylating agent.
  • Catalysts : Diethanolamine (5 mol%), ionic liquids, or nanoparticles (10 wt% catalyst loading).
  • Conditions : Reflux in ethanol (6–8 hours) or microwave irradiation (90–100°C, 15 minutes).

What characterization techniques confirm the structure and purity of this compound?

Basic
Essential techniques include:

  • Spectroscopy : 1H/13C NMR to verify proton environments and sulfonyl group integration . IR for sulfonate (S=O, ~1350 cm⁻¹) and pyrazolone carbonyl (C=O, ~1650 cm⁻¹) stretches.
  • Mass Spectrometry : ESI-MS for molecular ion confirmation.
  • X-ray Crystallography : Resolves absolute stereochemistry (e.g., bond angles in pyrazolone rings) .
  • Elemental Analysis : Validates empirical formula (e.g., C, H, N content) .
  • Physical Properties : Melting point (128–131°C) and density (1.32 g/cm³) cross-referenced with literature .

How can reaction conditions be optimized for eco-friendly synthesis?

Advanced
Strategies :

  • Catalyst Selection : Replace traditional bases with recyclable nanocatalysts (e.g., CoFe2O4@SiO2-HClO4), reducing waste .

  • Solvent-Free Microwave Synthesis : Achieves 85–92% yield in 15 minutes vs. 6 hours under reflux .

  • Parameter Optimization :

    ParameterOptimal ValueImpact on Yield
    Catalyst Loading10 wt%Maximizes active sites
    Temperature100°CBalances kinetics and decomposition
    Irradiation Power300 WAccelerates reaction without side products

Validation : Monitor reaction progress via TLC and compare yields across conditions .

How to resolve contradictions in reported biological activity data?

Advanced
Approaches :

  • Standardized Assays : Reproduce antimicrobial testing using CLSI/MIC protocols to ensure consistency .
  • Purity Control : Use HPLC (>95% purity) to exclude impurities affecting bioactivity .
  • In Silico Docking : Compare binding affinities of derivatives against target proteins (e.g., H. pylori urease) to rationalize activity variations .
  • Substituent Effects : Correlate electronic properties (e.g., sulfonyl group electrophilicity) with activity trends .

What computational methods predict the compound’s reactivity and applications?

Q. Advanced

  • DFT Calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites .
  • Molecular Dynamics (MD) : Simulate stability in biological membranes or solvent environments.
  • Docking Studies : Screen against viral proteases or bacterial targets (e.g., SARS-CoV-2 Mpro) using AutoDock Vina .

How to evaluate its potential in materials science?

Q. Advanced

  • Photophysical Studies : UV-Vis (λmax ~350 nm) and fluorescence spectroscopy to assess luminescence .
  • Coordination Chemistry : Synthesize Zn(II) complexes and study emission quenching/redox behavior .
  • Thermal Stability : TGA/DSC to determine decomposition thresholds (>200°C suggests suitability for high-temperature applications) .

What solvents and catalysts improve synthesis scalability?

Q. Basic

  • Solvents : Ethanol (reflux), dioxane (high-boiling for prolonged reactions) .
  • Catalysts : Diethanolamine (cost-effective), CoFe2O4@SiO2-HClO4 (reusable, magnetic recovery) .

How does the benzenesulfonyl group influence chemical properties?

Q. Advanced

  • Electronic Effects : Sulfonyl groups increase electrophilicity at the pyrazolone carbonyl, enhancing reactivity in nucleophilic substitutions .
  • Solubility : Polar sulfonate improves aqueous solubility vs. non-sulfonylated analogs.
  • Stability : Resonance stabilization reduces hydrolysis susceptibility under acidic conditions .

What intermediates are critical in multi-step syntheses?

Q. Basic

  • Core Intermediate : 5-Methyl-2,4-dihydro-3H-pyrazol-3-one (prepared via cyclization of acetylacetone derivatives) .
  • Sulfonylation Precursor : Benzenesulfonyl chloride (introduced via SN2 or radical pathways) .

How to troubleshoot low yields in complex syntheses?

Q. Advanced

  • Stepwise Optimization : Adjust catalyst loading (5–15 mol%) and reaction time (3–12 hours) .
  • Side Reaction Mitigation : Use inert atmospheres (N2/Ar) to prevent oxidation.
  • Analytical Monitoring : Track intermediates via LC-MS to identify bottlenecks .

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